Isamoltane hemifumarate

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

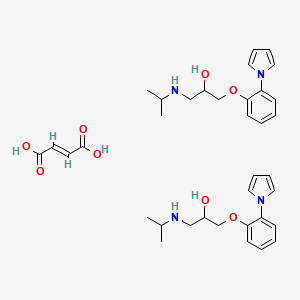

(E)-but-2-enedioic acid;1-(propan-2-ylamino)-3-(2-pyrrol-1-ylphenoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C16H22N2O2.C4H4O4/c2*1-13(2)17-11-14(19)12-20-16-8-4-3-7-15(16)18-9-5-6-10-18;5-3(6)1-2-4(7)8/h2*3-10,13-14,17,19H,11-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCHSBYUSDSJLAQ-WXXKFALUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC=C1N2C=CC=C2)O.CC(C)NCC(COC1=CC=CC=C1N2C=CC=C2)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NCC(COC1=CC=CC=C1N2C=CC=C2)O.CC(C)NCC(COC1=CC=CC=C1N2C=CC=C2)O.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H48N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

664.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Beschreibung

Historical Development and Pharmacological Classification

The development of this compound emerged from systematic efforts to create selective serotonergic receptor antagonists with enhanced specificity for individual receptor subtypes. Initially identified through screening programs targeting beta-adrenergic receptor ligands, the compound's unexpected affinity for serotonergic receptors led to its reclassification as a dual-action antagonist. Early pharmacological characterization revealed that isamoltane possessed an inhibitory concentration (IC₅₀) of 8.4 nanomolar for beta-adrenergic receptors, establishing its potent adrenergic blocking properties. However, subsequent binding studies demonstrated even more remarkable activity at 5-hydroxytryptamine 1B recognition sites, with an IC₅₀ value of 39 nanomolar for inhibiting the binding of radiolabeled iodocyanopindolol to these receptors in rat brain membranes.

The compound's pharmacological classification has evolved to encompass multiple receptor systems, reflecting its complex binding profile. Detailed receptor binding analyses have confirmed isamoltane's classification as a selective 5-hydroxytryptamine 1B receptor antagonist with secondary activity at beta-adrenergic receptors. The stereochemical properties of isamoltane have been thoroughly characterized, revealing that the pharmacological activity resides primarily in the negative enantiomer, which demonstrates enhanced selectivity for serotonergic receptor subtypes. This enantiomeric selectivity has provided crucial insights into the structural requirements for receptor binding and has informed the development of subsequent generation compounds with improved selectivity profiles.

Significance in Serotonergic Research

This compound has achieved particular prominence in serotonergic research due to its exceptional selectivity profile and its ability to differentiate between closely related receptor subtypes. The compound exhibits approximately 27-fold selectivity for 5-hydroxytryptamine 1B receptors compared to 5-hydroxytryptamine 1A receptors, with IC₅₀ values of 39 nanomolar and 1070 nanomolar, respectively. This selectivity considerably exceeds that observed with other beta-adrenergic ligands, including propranolol, oxprenolol, and cyanopindolol, which demonstrate significantly lower selectivity ratios ranging from 2 to 8.7. The superior selectivity profile has established isamoltane as a preferred research tool for investigating the distinct functional roles of 5-hydroxytryptamine 1B versus 5-hydroxytryptamine 1A receptor systems.

Research applications have demonstrated isamoltane's capacity to modulate serotonergic neurotransmission through selective antagonism of terminal autoreceptors. In vitro studies using rat cortical slices have shown that isamoltane increases the electrically evoked release of tritiated serotonin in a concentration-dependent manner, consistent with blockade of inhibitory autoreceptors. These findings have been corroborated by in vivo studies demonstrating increased 5-hydroxyindoleacetic acid concentrations in hypothalamic and hippocampal regions following isamoltane administration, indicating enhanced serotonin turnover. The compound's ability to selectively enhance serotonergic neurotransmission while avoiding non-specific effects on other neurotransmitter systems has made it an invaluable tool for dissecting the role of serotonin in various physiological and pathological processes.

Overview of Receptor Antagonist Properties

The receptor antagonist properties of this compound encompass a sophisticated binding profile that extends beyond its primary 5-hydroxytryptamine 1B receptor activity. Comprehensive receptor binding studies have revealed that isamoltane demonstrates weak activity at 5-hydroxytryptamine 2 and alpha-1 adrenergic receptors, with IC₅₀ values ranging from 3 to 10 micromolar. Importantly, the compound exhibits minimal activity at numerous other central neurotransmitter recognition sites, including 5-hydroxytryptamine 1C receptors, indicating a relatively selective pharmacological profile. This selectivity pattern has been crucial for establishing isamoltane as a pharmacological tool compound for receptor characterization studies.

The mechanistic basis of isamoltane's antagonist activity involves competitive inhibition at 5-hydroxytryptamine 1B receptor sites, effectively blocking the binding of endogenous serotonin and preventing downstream signaling cascades. Functional studies have demonstrated that isamoltane effectively reverses the effects of selective 5-hydroxytryptamine 1B receptor agonists, confirming its antagonist properties at these receptors. The compound's ability to block 5-hydroxytryptamine 1B receptor-mediated responses has been demonstrated across multiple experimental paradigms, including behavioral models and electrophysiological preparations. These findings have established isamoltane as a reliable antagonist for investigating 5-hydroxytryptamine 1B receptor function in various research contexts.

| Receptor Subtype | IC₅₀ Value (nanomolar) | Selectivity Ratio |

|---|---|---|

| 5-Hydroxytryptamine 1B | 39 | 1.0 (reference) |

| 5-Hydroxytryptamine 1A | 1070 | 27.4 |

| Beta-adrenergic | 8.4 | 0.22 |

| 5-Hydroxytryptamine 2 | 3000-10000 | 77-256 |

| Alpha-1 adrenergic | 3000-10000 | 77-256 |

Position within Neurochemical Research Frameworks

Within contemporary neurochemical research frameworks, this compound occupies a unique position as both a pharmacological tool and a prototype compound for understanding serotonergic-adrenergic interactions. The compound's dual receptor activity profile has provided researchers with opportunities to investigate the complex crosstalk between serotonergic and adrenergic neurotransmitter systems. Studies utilizing isamoltane have contributed to understanding how 5-hydroxytryptamine 1B receptors modulate cerebrovascular function, particularly in the context of subarachnoid hemorrhage and associated vasoconstriction. These investigations have revealed that isamoltane can significantly reduce vasoconstrictor responses to serotonin in isolated middle cerebral arteries, diminishing the response by greater than 60 percent.

The compound's integration into neurochemical research has been particularly valuable for elucidating the role of 5-hydroxytryptamine 1B receptors in mood regulation and antidepressant mechanisms. Behavioral studies employing isamoltane have demonstrated its capacity to reverse the effects of various serotonergic compounds in forced swim test paradigms, providing evidence for the involvement of 5-hydroxytryptamine 1B receptors in antidepressant-like behaviors. These findings have contributed to a broader understanding of how different serotonin receptor subtypes contribute to the therapeutic effects of antidepressant medications. Furthermore, isamoltane's selectivity profile has made it an essential component of receptor characterization protocols, helping to define the pharmacological properties of newly discovered serotonergic compounds and their potential therapeutic applications.

Vorbereitungsmethoden

Standard Stock Solution Protocols

Stock solutions are typically prepared in DMSO due to the compound’s limited aqueous solubility. The following table outlines concentration-dependent volumes for common laboratory scales:

| Mass (mg) | Volume for 1 mM (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |

|---|---|---|---|

| 1 | 3.0084 | 0.6017 | 0.3008 |

| 5 | 15.0421 | 3.0084 | 1.5042 |

| 10 | 30.0842 | 6.0168 | 3.0084 |

Key considerations :

-

Solubilization : Gentle heating to 37°C with ultrasonic agitation improves dissolution.

-

Storage : Aliquots stored at -80°C remain stable for 6 months; -20°C storage limits use to 1 month.

In Vivo Formulation Strategies

Rodent Studies: Intraperitoneal Administration

A validated protocol for rat models involves:

-

Master solution : Dissolve this compound in DMSO at 10 mg/mL.

-

Vehicle mixture : Combine 30% PEG300, 10% Tween 80, and 60% ddH₂O.

-

Working solution : Dilute the master solution in vehicle to achieve doses of 0.3–30 mg/kg.

Example dosing regimen :

Alternative Solvent Systems

For non-aqueous delivery, corn oil serves as a viable solvent:

Analytical and Quality Control Methods

High-Performance Liquid Chromatography (HPLC)

Acceptance criteria :

Research Applications and Case Studies

Cerebral Vasoconstriction Studies

In a subarachnoid hemorrhage model, this compound (3 mg/kg SC) inhibited 5-HT1B-mediated vasoconstriction by >60%, as measured by laser Doppler flowmetry. Concurrent 20-HETE synthesis blockade with HET0016 amplified this effect, confirming receptor crosstalk.

Anxiety Models

Doses of 10 mg/kg (IP) in Sprague-Dawley rats increased cortical 5-HT synthesis without altering hippocampal 5-HTP levels, supporting anxiolytic efficacy.

Troubleshooting Common Preparation Issues

Precipitation in Aqueous Buffers

Analyse Chemischer Reaktionen

Isamoltan-Hemifumarat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat durchgeführt werden.

Reduktion: Häufige Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.

Substitution: Nucleophile Substitutionsreaktionen sind üblich, wobei Reagenzien wie Natriumhydroxid verwendet werden.

Wissenschaftliche Forschungsanwendungen

Isamoltane hemifumarate exhibits several key pharmacological properties:

- 5-HT1B Receptor Antagonism : It has an IC50 value of 39 nM for inhibiting the binding of [125I]ICYP to 5-HT1B receptors in rat brain membranes, indicating a strong antagonistic effect on these receptors .

- β-Adrenergic Receptor Affinity : The compound also shows significant activity at β-adrenergic receptors with an IC50 of 8.4 nM, making it a dual-action pharmacological agent .

- Anxiolytic Effects : Research indicates that this compound has anxiolytic properties, which could have implications for treating anxiety disorders .

Neuroscience Research

This compound's role as a 5-HT1B antagonist makes it a valuable tool in studying serotonin receptor pathways and their implications in neurological conditions. For instance, studies have shown that it can modulate serotonin synthesis and release in various brain regions, which is critical for understanding mood regulation and anxiety .

Pain Management

Research has explored the role of serotonin receptors in pain perception. This compound has been tested in models assessing mechanical allodynia induced by serotonin, revealing insights into how peripheral serotonin receptors contribute to pain mechanisms . This suggests potential applications in developing analgesic therapies.

Psychiatric Disorders

Given its anxiolytic effects and modulation of serotonergic pathways, this compound may be investigated further for its potential use in treating psychiatric disorders such as depression and anxiety disorders. Its ability to selectively target specific serotonin receptors could lead to more effective treatments with fewer side effects compared to traditional antidepressants.

Case Study 1: Modulation of GABA Release

In a study examining the effects of this compound on GABA release in the globus pallidus of rodent models, it was found that pre-treatment with this compound significantly inhibited the rotational behavior induced by the 5-HT1B receptor agonist CP-93129. This suggests that this compound can effectively modulate neurotransmitter release dynamics, offering insights into its potential therapeutic applications in movement disorders .

Case Study 2: Effects on Mechanical Allodynia

Another study investigated the effects of this compound on mechanical allodynia induced by serotonin in mice. The results indicated that while Isamoltane did not inhibit allodynia directly, it provided valuable data on the interactions between different serotonin receptor subtypes, highlighting its utility in pain research .

Wirkmechanismus

Isamoltane hemifumarate exerts its effects by selectively antagonizing the 5-HT1B receptor, which plays a role in the modulation of neurotransmitter release. It also binds to β-adrenergic receptors, influencing various physiological responses .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares Isamoltane hemifumarate with structurally or functionally related compounds:

*Note: β-adrenergic activity is described as "ligand" in some sources and "agonist" in others .

Key Comparative Insights

Receptor Specificity: Isamoltane uniquely combines 5-HT₁B antagonism with β-adrenergic activity, whereas Eplivanserin targets 5-HT₂A , and JP1302 selectively blocks α₂C-adrenergic receptors . Isoprenaline is a non-selective β-agonist, contrasting Isamoltane’s mixed receptor profile .

Structural Features: Hemifumarate salts are common in Isamoltane, Eplivanserin, and Rilmenidine to improve pharmacokinetics . Isamoltane’s pyrrole-phenoxy structure differs from Eplivanserin’s fluorophenyl-oxime moiety .

Eplivanserin was discontinued due to safety concerns despite high 5-HT₂A affinity .

Purity and Synthesis :

- Isamoltane and Isoprenaline hydrochloride achieve >99% purity via optimized synthetic routes (Fischer indole and Speeter-Anthony methods) .

Research Findings and Data

- Enzymatic Assays : Hemifumarate salts (e.g., Isamoltane) are used as controls in DPP-4 inhibition studies, demonstrating their utility in biochemical assays .

- β-Adrenergic Activity : Discrepancies exist between studies describing Isamoltane as a β-adrenergic "agonist" versus a "ligand" with unspecified activity . Further receptor-binding assays are needed to resolve this.

- Behavioral Effects : Isamoltane reduces aggression in rodent models at doses of 10–20 mg/kg, suggesting serotonergic modulation .

Discussion of Contradictory Evidence

The conflicting descriptions of Isamoltane’s β-adrenergic activity (agonist vs. ligand) may arise from differences in experimental models or receptor subtypes tested. For example:

Biologische Aktivität

Isamoltane hemifumarate, a compound primarily researched for its pharmacological properties, exhibits significant biological activity through its interactions with serotonin and adrenergic receptors. This article delves into its mechanism of action, biochemical properties, and relevant case studies that highlight its potential therapeutic applications.

Overview of this compound

- Chemical Structure : this compound is chemically identified as 1-[(1-Methylethyl)amino]-3-[2-(1H-pyrrol-1-yl)]-propan-2-ol hemifumarate.

- Molecular Formula : CHNO

- Molar Mass : 274.364 g/mol

- CAS Number : 874882-92-5

This compound functions primarily as a selective antagonist of the 5-HT1B receptor , with approximately 30-fold selectivity over the 5-HT1A receptor . Additionally, it interacts with β-adrenoceptors, which are implicated in the body's response to stress and anxiety.

Key Mechanisms:

- 5-HT1B Receptor Antagonism : By blocking this receptor, isamoltane modulates serotonergic signaling, potentially reducing anxiety and affecting mood regulation.

- β-Adrenoceptor Interaction : This interaction may influence cardiovascular responses and stress-related behaviors.

Biological Activity

The biological effects of this compound have been studied extensively in various experimental models. Below are some critical findings regarding its biological activity:

Case Studies and Research Findings

-

Animal Model Studies :

- A study conducted on male Sprague-Dawley rats indicated that this compound significantly increased the concentration of 5-hydroxyindoleacetic acid (a serotonin metabolite) in the hypothalamus and hippocampus, suggesting enhanced serotonin turnover at doses of 3 mg/kg .

- Behavioral assays demonstrated that administration of isamoltane reduced anxiety-like behaviors in elevated plus maze tests, supporting its potential as an anxiolytic agent .

-

Biochemical Analysis :

- Binding experiments showed that this compound effectively inhibits serotonin reuptake mechanisms by blocking terminal autoreceptors, leading to increased serotonin availability in synaptic clefts .

- The compound's selectivity for the 5-HT1B receptor over the 5-HT1A receptor suggests a targeted approach for treating anxiety without significant side effects associated with broader serotonergic modulation .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing Isamoltane hemifumarate in academic research?

- Methodological Answer : Synthesis typically involves coupling the free base of Isamoltane with hemifumaric acid under controlled stoichiometric conditions. Characterization includes nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>98% by area normalization), and mass spectrometry (MS) for molecular weight verification. Thermal stability is evaluated via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) . For reproducibility, experimental protocols must specify solvent systems, reaction temperatures, and purification steps (e.g., recrystallization solvents) .

Q. How does this compound’s dual activity as a 5-HT1B antagonist and β-adrenergic ligand influence receptor selectivity studies?

- Methodological Answer : Researchers should design competitive binding assays using radiolabeled ligands (e.g., [³H]-5-HT for 5-HT1B and [³H]-dihydroalprenolol for β-adrenergic receptors). Dose-response curves and IC₅₀ calculations must account for potential cross-reactivity. Negative controls (e.g., receptor knockout models) and positive controls (selective agonists/antagonists) are critical to isolate target effects . Statistical analysis should use ANOVA with post-hoc tests to compare binding affinities across receptor subtypes .

Q. What stability considerations are essential for this compound in long-term pharmacological studies?

- Methodological Answer : Stability studies under accelerated conditions (40°C/75% RH) over 6–12 months assess degradation products via HPLC. Photostability requires testing under ICH Q1B guidelines using UV-Vis exposure. Hemifumarate salts generally exhibit better solubility and stability than free bases, but pH-dependent degradation in aqueous buffers must be monitored using kinetic modeling .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported β-adrenergic vs. 5-HT1B receptor affinity ratios for this compound?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, temperature). A meta-analysis of published IC₅₀ values, stratified by experimental parameters, can identify confounding variables. Replicate studies using standardized protocols (e.g., HEK293 cells expressing human receptors) and orthogonal techniques (e.g., functional cAMP assays for β-adrenergic activity) are recommended. Data normalization to reference ligands (e.g., propranolol for β-adrenergic) reduces inter-study variability .

Q. What experimental designs are optimal for isolating this compound’s neuropharmacological effects from peripheral β-adrenergic actions?

- Methodological Answer : Use in vivo models with central vs. peripheral receptor blockade. For example, co-administer Isamoltane with a peripherally restricted β-antagonist (e.g., nadolol) to isolate central 5-HT1B effects. Microdialysis in brain regions (e.g., prefrontal cortex) paired with systemic pharmacokinetic profiling can correlate receptor occupancy with behavioral outcomes .

Q. What crystallization strategies improve the polymorphic purity of this compound for X-ray diffraction studies?

- Methodological Answer : Screen solvents (e.g., ethanol/water mixtures) under varying cooling rates to favor Form I crystallization. Use powder X-ray diffraction (PXRD) and dynamic vapor sorption (DVS) to confirm polymorph identity and hygroscopicity. For novel polymorphs (e.g., Form II), structure-property relationships should link crystal packing to solubility and bioavailability .

Q. How should researchers address batch-to-batch variability in this compound’s pharmacological data?

- Methodological Answer : Implement quality-by-design (QbD) principles during synthesis, including critical process parameter (CPP) monitoring (e.g., pH, stirring rate). Use multivariate analysis (e.g., PCA) to correlate impurity profiles (e.g., residual solvents) with bioactivity outliers. Report batch numbers and characterization data in supplementary materials for transparency .

Data Presentation Guidelines

- Tables : Include mean ± SD for triplicate experiments, with footnotes explaining outliers. Use Roman numerals for table labels (e.g., Table I: Receptor Binding Affinities) .

- Figures : Dose-response curves must specify error bars (SEM vs. SD) and curve-fitting methods (e.g., Hill equation). Use color-coding for receptor subtypes in schematics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

TAK-653 |

|

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.